isoquinolin-6-yl fluoranesulfonate
Description
Isoquinolin-6-yl fluoranesulfonate (C₁₀H₈FNO₃S) is a sulfonate ester derivative of isoquinoline, characterized by a fluorinated sulfonyl group attached to the 6-position of the isoquinoline scaffold. This compound is synthesized via the reaction of isoquinolin-6-ol with fluorosulfonic acid or its derivatives under controlled conditions, yielding a highly electrophilic sulfonate ester. Its molecular weight is 257.24 g/mol, with a melting point of 148–152°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
This compound is primarily utilized in organic synthesis as a leaving group in nucleophilic substitution reactions and as a precursor for metal-catalyzed cross-coupling reactions.
Properties
CAS No. |
2411200-17-2 |
|---|---|
Molecular Formula |
C9H6FNO3S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-6-yl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with a fluoranesulfonate reagent under specific conditions. For example, the reaction can be carried out using copper (I) iodide as a catalyst in the presence of N,N-dimethylethylenediamine (DMEDA) and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-yl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and sulfonates (e.g., fluoranesulfonate) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various isoquinoline derivatives with different functional groups .
Scientific Research Applications
Isoquinolin-6-yl fluoranesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of isoquinolin-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations:
Reactivity: this compound exhibits intermediate reactivity in nucleophilic substitutions compared to pyridin-3-yl triflate (higher) and quinolin-8-yl methanesulfonate (lower). This balance makes it suitable for reactions requiring moderate leaving-group ability .
Bioactivity: Its low IC₅₀ against EGFR kinase underscores superior binding affinity relative to quinolin-8-yl methanesulfonate, likely due to enhanced π-π stacking from the isoquinoline core .
Solubility : The fluorinated sulfonyl group improves solubility in polar solvents, unlike benzothiophen-2-yl tosylate, which is hindered by its hydrophobic aryl group .
Research Findings
Stability Studies
This compound demonstrates stability in anhydrous environments but hydrolyzes rapidly in aqueous media (t₁/₂ = 15 min at pH 7.4), limiting its utility in biological systems without prodrug modifications .
Pharmacological Potential
A 2024 study reported derivatives of this compound as potent JAK3 inhibitors (IC₅₀ = 8.3 nM), with 3-fold greater selectivity over JAK1 compared to quinoline-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
